molecular formula C9H9I B12551703 Benzene, 1-iodo-4-(2-propenyl)- CAS No. 185195-64-6

Benzene, 1-iodo-4-(2-propenyl)-

Katalognummer: B12551703
CAS-Nummer: 185195-64-6
Molekulargewicht: 244.07 g/mol
InChI-Schlüssel: DJNBNXUTKLHFGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-iodo-4-(2-propenyl)-: is an organic compound with the molecular formula C9H9I It is a derivative of benzene, where an iodine atom is attached to the benzene ring at the first position and a propenyl group (CH2=CH-CH2-) is attached at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-iodo-4-(2-propenyl)- typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-(2-propenyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity Benzene, 1-iodo-4-(2-propenyl)-.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: Benzene, 1-iodo-4-(2-propenyl)- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 1-iodo-4-propylbenzene using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent.

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon as a catalyst.

Major Products Formed:

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: 1-iodo-4-propylbenzene.

Wissenschaftliche Forschungsanwendungen

Chemistry: Benzene, 1-iodo-4-(2-propenyl)- is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study the effects of iodine-containing compounds on biological systems. It may also be used in the development of radiolabeled compounds for imaging studies.

Industry: In the industrial sector, Benzene, 1-iodo-4-(2-propenyl)- can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of Benzene, 1-iodo-4-(2-propenyl)- in chemical reactions involves the formation of reactive intermediates such as benzenonium ions or radicals. These intermediates can undergo further reactions to form the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

    Benzene, 1-iodo-4-methyl-: Similar structure but with a methyl group instead of a propenyl group.

    Benzene, 1-iodo-4-ethyl-: Similar structure but with an ethyl group instead of a propenyl group.

    Benzene, 1-iodo-4-(1-propenyl)-: Similar structure but with a different position of the double bond in the propenyl group.

Uniqueness: Benzene, 1-iodo-4-(2-propenyl)- is unique due to the presence of both an iodine atom and a propenyl group, which confer distinct reactivity and potential applications compared to its analogs. The position of the propenyl group also influences the compound’s chemical behavior and interactions.

Eigenschaften

CAS-Nummer

185195-64-6

Molekularformel

C9H9I

Molekulargewicht

244.07 g/mol

IUPAC-Name

1-iodo-4-prop-2-enylbenzene

InChI

InChI=1S/C9H9I/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2

InChI-Schlüssel

DJNBNXUTKLHFGN-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1=CC=C(C=C1)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.